Ethyl 2-(2-((4-methoxyphenyl)amino)thiazol-4-yl)acetate

Description

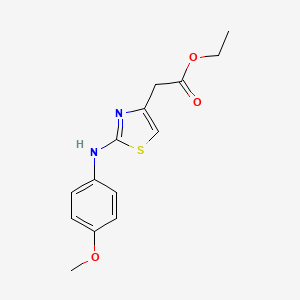

Ethyl 2-(2-((4-methoxyphenyl)amino)thiazol-4-yl)acetate (CAS: 101346-41-2) is a thiazole-based compound with the molecular formula C₁₄H₁₅NO₃S and a molecular weight of 277.34 g/mol . Its structure comprises a thiazole ring substituted at the 2-position with a (4-methoxyphenyl)amino group and at the 4-position with an ethyl acetate moiety. This compound is primarily explored as an intermediate in pharmaceutical synthesis, particularly for antibiotics and anticancer agents.

Properties

IUPAC Name |

ethyl 2-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-3-19-13(17)8-11-9-20-14(16-11)15-10-4-6-12(18-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYPCODPOQSTAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((4-methoxyphenyl)amino)thiazol-4-yl)acetate typically involves the reaction of 4-methoxyaniline with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((4-methoxyphenyl)amino)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted thiazole derivatives .

Scientific Research Applications

Ethyl 2-(2-((4-methoxyphenyl)amino)thiazol-4-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound exhibits biological activities such as antibacterial, antifungal, and anticancer properties, making it a candidate for drug development.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.

Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((4-methoxyphenyl)amino)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural Variations and Substituent Analysis

Thiazole derivatives are characterized by substituents at the 2- and 4-positions of the heterocyclic ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Lipophilicity (logP) : The 4-methoxyphenyl group reduces logP compared to phenyl analogs, balancing solubility and membrane permeability.

- Stability: Amino-substituted thiazoles (e.g., formylamino) require protection during synthesis to prevent oxidation, whereas the target compound’s (4-methoxyphenyl)amino group may offer inherent stability .

Key Research Findings and Challenges

- Synthetic Complexity: The target compound’s (4-methoxyphenyl)amino group necessitates multi-step synthesis, including selective coupling and deprotection, contrasting with simpler phenyl derivatives .

- Regulatory Considerations: Compounds like Ethyl 2-(2-aminothiazol-4-yl)acetate (CAS: 53266-94-7) are classified with EC 258-452-1, highlighting regulatory pathways for analogs .

Biological Activity

Overview

6-(Hydroxymethyl)-4-mercaptopyridin-3-ol, also known as a pyridine derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a hydroxymethyl group and a mercapto group, which contribute to its reactivity and interaction with biological systems.

- Molecular Formula : C7H8N2OS

- Molecular Weight : 172.21 g/mol

- CAS Number : 872714-70-0

The biological activity of 6-(Hydroxymethyl)-4-mercaptopyridin-3-ol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mercapto group can participate in thiol-disulfide exchange reactions, potentially modulating redox states in cells.

Biological Activities

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

- Cytotoxicity : Research suggests that 6-(Hydroxymethyl)-4-mercaptopyridin-3-ol may induce cytotoxic effects in cancer cell lines, although the specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antioxidant Properties : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 6-(Hydroxymethyl)-4-mercaptopyridin-3-ol exhibited enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .

- Antimicrobial Efficacy : In a study assessing various pyridine derivatives, 6-(Hydroxymethyl)-4-mercaptopyridin-3-ol showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential as a new antimicrobial agent .

Data Table: Biological Activities Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | Ongoing Research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.